molecular formula C29H40Br2 B031703 9,9-Dioctyl-2,7-dibromofluorene CAS No. 198964-46-4

9,9-Dioctyl-2,7-dibromofluorene

Cat. No. B031703
M. Wt: 548.4 g/mol
InChI Key: CYKLQIOPIMZZBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 9,9-Dioctyl-2,7-dibromofluorene and related compounds involves multi-step chemical processes. For instance, a novel bifluorene derivative, which shows similarities in structure and synthesis to 9,9-Dioctyl-2,7-dibromofluorene, has been synthesized over six steps, indicating the complexity and the precision required in the synthesis of such compounds (Li et al., 2011). Another approach involves starting with fluorene and bromine in chloroform solution, followed by a reaction with halogenated bromide in THF solution (Guo Li-bing, 2010).

Molecular Structure Analysis

The molecular structure of 9,9-Dioctyl-2,7-dibromofluorene is critical for its properties and applications. Its structure has been elucidated using techniques such as NMR, MS, and IR, providing insight into its molecular configuration (Guo Li-bing, 2010).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, contributing to its versatility in synthesizing polyfluorenes and other materials. For example, palladium-catalyzed couplings have been used to create well-defined poly(2,7-fluorene) derivatives from 9,9-disubstituted or 9-monosubstituted 2,7-dibromofluorenes (Ranger et al., 1997).

Physical Properties Analysis

The physical properties of 9,9-Dioctyl-2,7-dibromofluorene, such as solubility and phase behavior, are influenced by its molecular structure. For example, the synthesis of defect-free 9,9-dioctyl-9H-fluorene showcased minimal green emission in light-emitting devices, illustrating the impact of molecular precision on physical properties (Cho et al., 2007).

Chemical Properties Analysis

Chemical properties like fluorescence and electrical conductivity are significant for 9,9-Dioctyl-2,7-dibromofluorene's applications in electronics. For instance, novel acidic polyfluorene derivatives, synthesized from 9,9-dioctyl-2,7-dibromofluorene, showed conductivity upon base doping, indicating their potential as electron-injecting materials (Ranger et al., 1997).

Scientific Research Applications

Application in Polymer Semiconductors

  • Summary of Application : “9,9-Dioctyl-2,7-dibromofluorene” is used for the synthesis of polymer semiconductors . These semiconductors are particularly useful in display applications due to their pure blue and efficient electroluminescence, high charge-carrier mobility, and good processability .
  • Methods of Application : The compound can be used in either Suzuki coupling or Stille coupling reactions to synthesize polymer semiconductors . For example, it can react with 9,9-Dioctylfluorene-2,7-diboronic acid bis (pinacol) ester in toluene to yield PFO (F8), using Et4NOH as the base and Pd (OAc)2/ (o-tolyl)3P as the catalyst .
  • Results or Outcomes : The resulting polyfluorenes are known as semiconducting materials used for light emitting diodes, organic photovoltaics, and interface layer materials for organic electronics .

Application in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaic (OPVs), and Organic Field-Effect Transistors (OFETs)

  • Summary of Application : “9,9-Dioctyl-2,7-dibromofluorene” is a reactant in the synthesis of 5,5’'- (9,9-dioctyl-9H-fluorene-2,7-diyl)bis (thiophene-2-carbaldehyde), a donor-acceptor type photoelectrical material used in OLEDs, OPVs, and OFETs .

Application in Microwave-Assisted Reactions

  • Summary of Application : “9,9-Dioctyl-2,7-dibromofluorene” can be used as a raw material for microwave-assisted reactions .

Application in Pharmaceutical Intermediates

  • Summary of Application : “9,9-Dioctyl-2,7-dibromofluorene” can be used as an intermediate in the synthesis of pharmaceutical compounds .

Application in Microwave-Assisted Reactions

  • Summary of Application : “9,9-Dioctyl-2,7-dibromofluorene” can be used as a raw material for microwave-assisted reactions .

Application in the Synthesis of Conjugated Polymers

  • Summary of Application : “9,9-Dioctyl-2,7-dibromofluorene” can be used in the synthesis of conjugated polymers . These polymers are used in label-free DNA microarrays, in the preparation of blue photoluminescent unsymmetrically substituted polyfluorene, and in the preparation of 2,7-dibromofluorene monomers containing benzyl ether dendrons (generations 1, 2, and 3) in the 9,9’-position of the fluorene ring .

Safety And Hazards

In case of inhalation, move the person into fresh air and if not breathing, give artificial respiration . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, flush eyes with water as a precaution . If swallowed, never give anything by mouth to an unconscious person and rinse mouth with water .

Relevant Papers

There are several papers related to 9,9-Dioctyl-2,7-dibromofluorene. For example, one paper discusses the synthesis of 9,9-disubstituted alkyl-2,7-dibromofluorene . Another paper discusses the synthesis of 4,4′-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis . There is also a paper on the rational design of semiconducting polymer poly[(9,9-dioctylfluorenyl-2 .

properties

IUPAC Name

2,7-dibromo-9,9-dioctylfluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H40Br2/c1-3-5-7-9-11-13-19-29(20-14-12-10-8-6-4-2)27-21-23(30)15-17-25(27)26-18-16-24(31)22-28(26)29/h15-18,21-22H,3-14,19-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYKLQIOPIMZZBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H40Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

286438-50-4
Record name 9H-Fluorene, 2,7-dibromo-9,9-dioctyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=286438-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID60410565
Record name 9,9-Dioctyl-2,7-dibromofluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60410565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

548.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,9-Dioctyl-2,7-dibromofluorene

CAS RN

198964-46-4
Record name 9,9-Dioctyl-2,7-dibromofluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60410565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,7-Dibromo-9,9-di-n-octylfluorene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 28.5 g (88 mmol) 2,7-dibromofluorene in 800 mL THF was added 8.8 g (220 mmol) sodium hydride (60%) in several portions at room temperature. The mixture was heated at 60° C. and 43 g (220 mmol) bromooctane in 200 mL THF was added dropwisely into the mixture and refluxed overnight. The mixture was concentrated and diluted with water, and then extracted with diethyl ether. After washing with brine, the ether solution was dried over anhydrous MgSO4 and the ether was then removed by evaporation. This crude solid was purified by a silica chromography with hexane and recrystallized from ethanol to give white solid (36.3 g, yield 75.3%, mp. 52˜54° C.). 1H NMR (500 MHz, CDCl3), δ (ppm): 7.51 (2H, d), 7.44 (2H, d), 7.41 (2H, s), 1.89 (4H, m), 1.02˜1.20 (20H, m), 0.81 (6H, t), 0.56 (4H, m).
Quantity
28.5 g
Type
reactant
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
43 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Yield
75.3%

Synthesis routes and methods II

Procedure details

2,7-di bromo fluorene (25 g, 77 mmol), octylbromide (44.7 g, 0.596 mols), sodium hydroxide (37.5 g, 0.937 mols), and tetrabutyl ammonium bromide (0.5 g, 1.55 mmol) were dissolved in dimethyl sulfoxide (75 ml)-water (37.5 ml) mixed solvent. It was kept warm at 80° C. for 6 hours. After cooling, toluene (100 ml) and water (100 ml) were added, and the organic layer was partitioned. The organic layer is washed with water, 3% hydrochloric acid, and water, and then dehydrated with anhydrous sodium sulfate. The solvent was distilled off under reduced pressure and the crude product was purified by silica-gel chromatography, and 2,7-dibromo-9,9-dioctylfluorene was obtained. (Amount: 26.85 g, yield: 79%)
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
44.7 g
Type
reactant
Reaction Step One
Quantity
37.5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Name
Quantity
37.5 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

10.0 g (31.0 mmol) of 2,7-dibromofluorene, 19.7 g (89.0 mmol) of 1-bromooctane, 25 ml of dimethylsulfoxide, 24.9 g (623 mmol) of sodiumhydroxide and 50 ml of water were added to a 200 ml three-necked flask equipped with a reflux condenser, and this mixture was heated to 80° C. After the dissolution of the 2,7-dibromofluorene was confirmed, 608 mg (2.66 mmol) of benzyltriethylammonium chloride was added, and the resulting mixture was heated and agitated for 20 hours.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
19.7 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
24.9 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
608 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Dibromofluorene (320 g) prepared previously (as described above) is added to a KOH solution (1-l, 50% w/w) and Aliquat-336 (3 ml) at 85° C. in a 3 l three-necked round bottomed flask equipped with a magnetic stirrer, reflux condenser and dropping funnel. The suspension was heated to 85° C. at which temperature n-octylbromide (500 ml) is added dropwise, to form eventually a two-phase system. Once the addition is complete the reaction is stirred at 85° C. overnight, and then allowed to cool to room temperature. Dichloromethane is then added to the reaction mixture (500 ml).
Name
Dibromofluorene
Quantity
320 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Aliquat-336
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three
[Compound]
Name
mixture
Quantity
500 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods V

Procedure details

This compound was prepared from 2,7-dibromofluorene and n-octyl bromide, using a similar procedure as described in Example III. The product was obtained in an 85% yield as colorless crystals.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
9,9-Dioctyl-2,7-dibromofluorene
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
9,9-Dioctyl-2,7-dibromofluorene
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
9,9-Dioctyl-2,7-dibromofluorene
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
9,9-Dioctyl-2,7-dibromofluorene
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
9,9-Dioctyl-2,7-dibromofluorene
Reactant of Route 6
9,9-Dioctyl-2,7-dibromofluorene

Citations

For This Compound
202
Citations
SJ Choi, J Kuwabara, T Kanbara - ACS Sustainable Chemistry & …, 2013 - ACS Publications
For synthesis of π-conjugated polymers, polycondensation via direct arylation reactions of C–H bonds in aromatic monomers with dibromo-arylenes has attracted increasing attention as …
Number of citations: 75 pubs.acs.org
Q Jiang, S Zhen, D Mo, K Lin, S Ming… - Journal of Polymer …, 2016 - Wiley Online Library
Two novel heterocycle‐fluorene‐heterocycle monomers, 2,2′‐(9,9‐dioctyl‐9H‐fluorene‐2,7‐diyl)dithiophene (Th‐F‐Th) and 5,5′‐(9,9‐dioctyl‐9H‐fluorene‐2,7‐diyl)bis(2,3‐…
Number of citations: 13 onlinelibrary.wiley.com
C Yang, M Zheng, Y Li, D Zhang… - Journal of Polymer …, 2014 - Wiley Online Library
This article reports the synthesis, one‐ and two‐photon absorption, and excited fluorescence properties of poly(1,4‐diketo‐3,6‐diphenylpyrrolo[3,4‐c]pyrrole‐alt‐N‐octyl‐3,6‐carbazole/…
Number of citations: 10 onlinelibrary.wiley.com
AE Javier, SR Varshney, RD McCullough - Macromolecules, 2010 - ACS Publications
Here we present the kinetics on the polymerization of poly(9,9-dioctylfluorene) using the Grignard metathesis method (GRIM). By adjusting the reaction conditions, we observed a chain-…
Number of citations: 123 pubs.acs.org
W Xiong, J Lu, J Geng, Z Ruan, H Zhang, Y Zhang… - Applied Surface …, 2023 - Elsevier
The application of fluorene and its derivatives has been established in last decade, particularly showing the fabrication of blue polymer, organic light-emitting diode (OLED), organic …
Number of citations: 1 www.sciencedirect.com
S Hayashi, S Inagi, T Fuchigami - Polymer journal, 2010 - nature.com
RESULTS AND DISCUSSION To explore the relationship between structural character and optical properties of PFs, POF (Mn¼13400, Mw¼21900, Mw/Mn¼1. 64), and poly (fluorene-…
Number of citations: 15 www.nature.com
LPT Nirmani, FF Pary, TL Nelson - Green Chemistry Letters and …, 2022 - Taylor & Francis
Herein are reported the syntheses of poly(9,9-di-n-octylfluorenyl-2,7-diyl) (PF), poly(9,9-dioctylfluorene-alt-benzothiadiazole) (PFBT), and poly[(9,9-bis(3′-(N,N-dimethylamino)propyl)-2…
Number of citations: 4 www.tandfonline.com
GE Castillo, BC Thompson - ACS Macro Letters, 2023 - ACS Publications
While a major improvement to the sustainability of conjugated polymer synthesis, traditional direct arylation polymerization (DArP) still requires high temperatures (typically >100 C), …
Number of citations: 4 pubs.acs.org
M Ghaemy, M Barghamadi - Journal of Applied Polymer …, 2009 - Wiley Online Library
2,7‐Dibromo‐9,9‐dioctylfluorene was synthesized by a two‐step reaction from fluorene and n‐octylboromide. This was reacted with benzamide for the preparation of a model …
Number of citations: 9 onlinelibrary.wiley.com
Y Xin, X Zhao, X Jiang, Q Yang, J Huang, S Wang… - RSC …, 2018 - pubs.rsc.org
Poly(9,9-dioctylfluorene-2,7-diyl) (PFO) was synthesized under a Suzuki coupling reaction, and its structure was proved by Fourier transform infrared (FT-IR) spectroscopy, and …
Number of citations: 8 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.